Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Overview
Description
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a quinoline core with a carboxylate ester group at the 4-position and a keto group at the 2-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of acetic anhydride and sodium acetate can yield the desired compound . Another method involves the use of methyl anthranilate and ethyl acetoacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Quinoline-2,4-diones: These derivatives have both keto groups at the 2 and 4 positions, making them more reactive in certain chemical reactions.
2-Hydroxyquinoline: This compound has a hydroxyl group at the 2-position instead of a keto group, leading to different chemical properties and reactivity
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNRIXRLYHAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192636 | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84906-82-1, 39497-01-3 | |
Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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